7-[(furan-2-yl)methyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
“N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” is a chemical compound with the molecular formula C24H18N4O5S2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit diverse pharmacological activities .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions that “N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” can undergo are not detailed in the available resources.Scientific Research Applications
Neuroprotection and Ischemia
Quinoxaline derivatives have been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showing significant protective effects against global ischemia when administered after an ischemic challenge (Sheardown et al., 1990).
Antitumor Activity
Some quinoxaline derivatives have demonstrated promising antitumor activities. A study highlighted the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which showed remarkable broad-spectrum antitumor activity, suggesting their potential as leads for anticancer drug development (Al-Suwaidan et al., 2016).
Antimicrobial Properties
The antimicrobial activity of quinoxaline N,N-dioxide and its derivatives has been studied, showing effectiveness against various bacterial and yeast strains. This suggests the potential of quinoxaline derivatives in developing new antimicrobial agents (Vieira et al., 2014).
Synthetic Methods and Chemical Interactions
Research on the synthesis and chemical properties of quinoxaline derivatives provides foundational knowledge for exploring their applications in material science, organic synthesis, and potentially as components of electronic devices. For example, the lithiation and side-chain substitution of quinoxalin-2-ones offer insights into modifying chemical structures for specific functionalities (Smith et al., 2003).
Environmental and Biological Implications
Studies on the detoxification of carcinogenic compounds by quinoxaline derivatives highlight their potential role in environmental protection and biological systems. The unusual double Lossen rearrangement mechanism involved in the detoxification process by hydroxamic acids presents a novel area for chemical research (Zhu et al., 2010).
Future Directions
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, “N-benzyl-N-methyl-2-(4-quinoxalin-2-ylphenoxy)propanamide” and similar compounds may have potential applications in these areas.
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S2/c1-34-16-6-4-14(5-7-16)22-26-21(33-27-22)12-35-24-25-18-10-20-19(31-13-32-20)9-17(18)23(29)28(24)11-15-3-2-8-30-15/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHVUQHJCDTSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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